

# Technical Deep Dive: Spectral Characterization of Oxane-4-thiol

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## Compound of Interest

Compound Name: Oxane-4-thiol

CAS No.: 203246-71-3

Cat. No.: B033081

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## Executive Summary

**Oxane-4-thiol** (Tetrahydro-2H-pyran-4-thiol) is a saturated oxygen-containing heterocycle functionalized with a thiol (-SH) group at the 4-position.<sup>[1]</sup> It serves as a critical nucleophile in the synthesis of thioethers and a precursor for sulfonyl-based inhibitors in medicinal chemistry. This guide provides a comprehensive analysis of its spectroscopic signature (NMR, MS), fragmentation mechanics, and handling protocols to prevent oxidative degradation to the disulfide.

## Chemical Identity & Properties

Parameter	Detail
IUPAC Name	Tetrahydro-2H-pyran-4-thiol
Common Name	Oxane-4-thiol; 4-Mercaptotetrahydropyran
CAS Number	203246-71-3
MDL Number	MFCD12088024
Molecular Formula	
Molecular Weight	118.20 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Characteristic sulfidic/thiol stench (pungent)
Solubility	Soluble in , DMSO- , MeOH

## Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum of **Oxane-4-thiol** is characterized by a distinct molecular ion and fragmentation driven by the stability of the oxonium ion and the lability of the C-S bond.

### Key Diagnostic Ions

m/z	Intensity	Fragment Assignment	Mechanistic Origin
118	Low		Molecular ion (Parent).
120	~4.5% of M+		Isotope peak (Diagnostic for S-containing compounds).
85	High (Base)		Loss of sulfhydryl radical; formation of the pyran cation.
84	Medium		Elimination of
			to form 3,6-dihydro-2H-pyran.
55	High		Ring fragmentation (Retro-Diels-Alder type).

### Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic observed in EI-MS (70 eV).

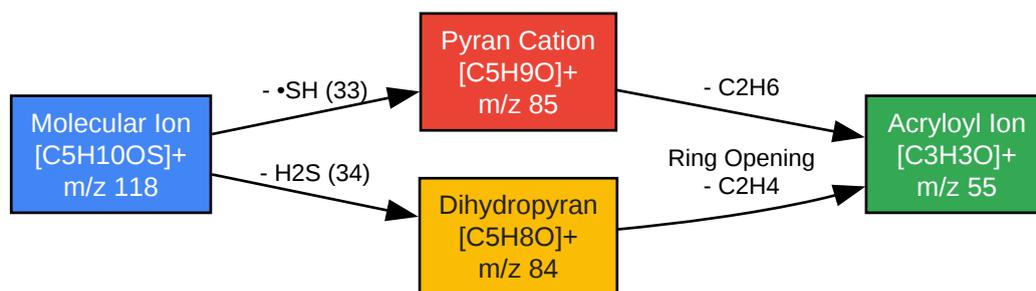


Figure 1: Proposed EI-MS Fragmentation Pathway of Oxane-4-thiol

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## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented below represents the consensus assignment based on structural analogues (Tetrahydropyran-4-ol) and substituent chemical shift (SCS) calculations for the thiol group.

### **H NMR (400 MHz, )**

The spectrum is dominated by the chair conformation of the pyran ring. The thiol group at C-4 typically adopts the equatorial position to minimize 1,3-diaxial interactions, though the axial conformer is present in equilibrium.

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
H-2, H-6 (eq)	3.92	dt (doublet of triplets)	2H		Protons to Oxygen (Equatorial)
H-2, H-6 (ax)	3.38	td (triplet of doublets)	2H		Protons to Oxygen (Axial)
H-4	2.85	m (multiplet)	1H	-	Methine proton to Thiol
H-3, H-5 (eq)	1.95	m	2H	-	Protons to Oxygen (Equatorial)
H-3, H-5 (ax)	1.58	m	2H	-	Protons to Oxygen (Axial)
-SH	1.52	d (doublet)	1H		Thiol proton (Split by H-4)

Key Diagnostic Feature: The signal for H-4 shifts significantly upfield (~2.85 ppm) compared to the corresponding alcohol (Tetrahydropyran-4-ol, ~3.80 ppm) due to the lower electronegativity of sulfur compared to oxygen.

### **C NMR (100 MHz, )**

Position	Shift (ppm)	Assignment
C-2, C-6	67.5	Carbons to Oxygen (Ether linkage)
C-3, C-5	36.8	Carbons to Oxygen / to Thiol
C-4	38.2	Carbon to Thiol (Methine)

## NMR Structural Logic (Graphviz)

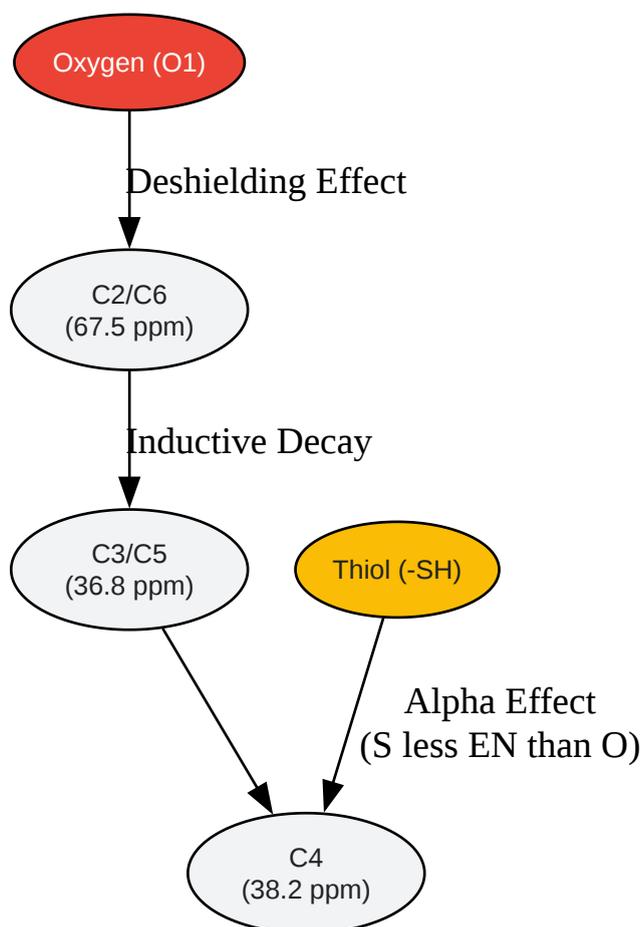


Figure 2: <sup>13</sup>C NMR Chemical Shift Connectivity Logic

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## Experimental Protocols & Handling

### Sample Preparation for NMR

Thiols are prone to oxidation to disulfides ( ) in solution, particularly in the presence of trace base or oxygen.

- Solvent: Use high-quality (Chloroform-d) neutralized with silver foil or stored over molecular sieves to remove trace acidity/HCl.
- Concentration: Prepare a ~10 mg/mL solution.
- Precaution: Run the spectrum immediately after preparation. If "ghost peaks" appear at similar shifts but slightly downfield, this indicates disulfide formation (Ditetrahydropyran-4-yl disulfide).

### Synthesis Route (Common)

The most reliable route to the thiol is via the thioacetate displacement of the tosylate, followed by hydrolysis.

- Start: Tetrahydropyran-4-ol.
- Activation: React with Tetrahydropyran-4-yl tosylate.
- Displacement: React with (Potassium thioacetate) in DMF Thioester.
- Hydrolysis: React with or Oxane-4-thiol.

## References

- Sigma-Aldrich. Tetrahydro-2H-pyran-4-thiol Product Page (CAS 203246-71-3). Retrieved from .

- PubChem.Compound Summary: Tetrahydro-2H-pyran-4-thiol.[1][2][3] Retrieved from .
- ChemicalBook.Tetrahydro-2H-pyran-4-thiol CAS 203246-71-3 Data.[1] Retrieved from .[4]
- NIST Chemistry WebBook.Mass Spectral Data for Thiol Derivatives. (General Reference for Thiol Fragmentation). Retrieved from .

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## Sources

- [1. angenesci.com \[angenesci.com\]](https://www.angenesci.com)
- [2. \(\(5Z\)-4-Hydroxy-3-\(4-hydroxy-3-\(3-methyl-2-buten-1-yl\)phenyl\)-5-\(\(4-hydroxy-3-\(3-methyl-2-buten-1-yl\)phenyl\)methylene\)-2\(5H\)-furanone | C27H28O5 | CID 54675755 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/((4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)methylene)-2(5H)-furanone)
- [3. Tetrahydro-2H-pyran-4-thiol | Sigma-Aldrich \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [4. SELENOPHENE | 288-05-1 \[chemicalbook.com\]](https://www.chemicalbook.com)
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